Thieno[3,2-b]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . Thieno[3,2-b]pyridine derivatives have been extensively studied due to their potential therapeutic applications and their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine derivatives typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production of thieno[3,2-b]pyridine derivatives often involves multicomponent synthesis strategies. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound . The use of automated synthesis equipment and high-throughput screening techniques further enhances the efficiency of industrial production processes.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of thieno[3,2-b]pyridine derivatives include bases, oxidizing agents, and reducing agents . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base is a typical synthetic route .
Major Products Formed: The major products formed from these reactions include various functionalized thieno[3,2-b]pyridine derivatives, which exhibit a wide range of biological activities . These products are often used as intermediates in the synthesis of more complex compounds with enhanced pharmacological properties.
Scientific Research Applications
Thieno[3,2-b]pyridine;hydrochloride has numerous scientific research applications across various fields . In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, thieno[3,2-b]pyridine derivatives have shown promise as anticancer, antifungal, anti-inflammatory, and antiviral agents . Additionally, these compounds are used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine;hydrochloride involves its interaction with various molecular targets and pathways . For example, some thieno[3,2-b]pyridine derivatives have been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine;hydrochloride can be compared with other similar compounds, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine derivatives . While these compounds share a similar core structure, they differ in their substitution patterns and biological activities . Thieno[3,2-b]pyridine derivatives are unique in their ability to interact with specific molecular targets, making them valuable for the development of targeted therapies .
List of Similar Compounds:- Thieno[2,3-b]pyridine
- Thieno[3,4-b]pyridine
- Thieno[2,3-d]pyrimidine
- Thieno[3,2-d]pyrimidine
Properties
Molecular Formula |
C7H6ClNS |
---|---|
Molecular Weight |
171.65 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
InChI Key |
BKKDXHWNVZSZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.